

Technical Master Guide: 4-Chloro-3-iodoaniline

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Compound of Interest

Compound Name: 4-Chloro-3-iodoaniline

CAS No.: 573764-31-5

Cat. No.: B181719

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CAS: 573764-31-5 | Formula: C₆H₅ClIN | Mol. Weight: 253.47 g/mol

Executive Summary

4-Chloro-3-iodoaniline is a high-value halogenated aniline scaffold used primarily in the development of small-molecule kinase inhibitors and agrochemicals. Its structural uniqueness lies in the orthogonal reactivity of its two halogen substituents. The iodine atom at the meta position (relative to the amine) serves as a highly reactive "handle" for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), while the chlorine atom at the para position acts as a metabolic blocker or a secondary site for late-stage functionalization.

This guide addresses the critical synthetic challenge: regiocontrol. Direct iodination of 4-chloroaniline fails to yield this isomer, necessitating a specific Sandmeyer-based workflow.

Chemical Identity & Structural Analysis[1][2]

Property	Specification
IUPAC Name	4-Chloro-3-iodoaniline
Common Synonyms	3-Iodo-4-chlorobenzenamine; 4-Chloro-3-iodophenylamine
CAS Number	573764-31-5
Appearance	Off-white to pale brown crystalline solid
Melting Point	78–82 °C (varies by purity)
Solubility	Soluble in DMSO, DCM, Ethyl Acetate; Insoluble in Water
pKa (Conjugate Acid)	~3.0 (Estimated; reduced basicity due to inductive effect of I and Cl)

Structural Significance in Drug Design

The **4-chloro-3-iodoaniline** motif is a "privileged structure" in medicinal chemistry.

- **3-Iodo Position:** Allows for the attachment of biaryl systems via Suzuki coupling, a common feature in Type II kinase inhibitors (e.g., Sorafenib analogs).
- **4-Chloro Position:** Fills hydrophobic pockets in enzyme active sites and prevents metabolic oxidation at the para position (a common clearance pathway for anilines).

Synthetic Routes & Process Optimization

The Regioselectivity Paradox

A common error in the synthesis of this molecule is attempting the direct iodination of 4-chloroaniline.

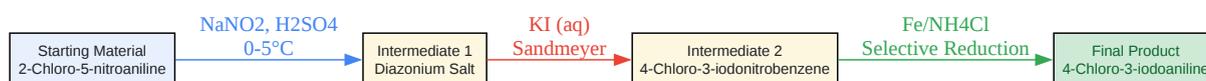
- **Failed Route:** 4-Chloroaniline + I₂/Ag₂SO₄
2-Iodo-4-chloroaniline.

- Reason: The amino group (-NH₂) is a strong ortho/para director. Since the para position is blocked by Chlorine, electrophilic aromatic substitution occurs exclusively at the ortho position (C2), not the meta position (C3).

Validated Route: The "Reverse" Sandmeyer Strategy

To achieve the 3-iodo-4-chloro substitution pattern, the synthesis must proceed via 2-chloro-5-nitroaniline. This route leverages the nitro group as a masked amine, allowing the installation of iodine before the final amine is revealed.

Reaction Pathway Diagram



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Figure 1: Validated synthetic pathway avoiding regioselectivity errors.

Detailed Experimental Protocol

Step 1: Synthesis of 4-Chloro-3-iodonitrobenzene

Principle: Diazotization of the amine followed by displacement with iodide (Sandmeyer Reaction).

- Reagents:
 - 2-Chloro-5-nitroaniline (1.0 eq)
 - Sulfuric Acid (H₂SO₄, 2.5 M aqueous solution)
 - Sodium Nitrite (NaNO₂, 1.1 eq)
 - Potassium Iodide (KI, 1.5 eq)
 - Urea (to quench excess nitrite)

- Procedure:
 - Dissolution: Suspend 2-chloro-5-nitroaniline in dilute H₂SO₄. Cool the mixture to 0–5 °C in an ice/salt bath.
 - Diazotization: Add aqueous NaNO₂ dropwise, maintaining temperature < 5 °C. Stir for 30 mins. The solution should become clear/yellowish.
 - Quench: Add a small amount of urea to destroy excess nitrous acid (check with starch-iodide paper; it should stop turning blue instantly).
 - Iodination: Dissolve KI in water. Add the cold diazonium salt solution slowly into the KI solution (room temperature) with vigorous stirring. Caution: Nitrogen gas evolution.
 - Workup: Stir for 2 hours. Extract with Ethyl Acetate. Wash with 10% Na₂S₂O₃ (to remove free iodine) and brine. Dry over MgSO₄ and concentrate.
 - Yield: Expect 85–90% of a yellow solid.

Step 2: Selective Reduction to 4-Chloro-3-iodoaniline

Critical Control Point: Avoid catalytic hydrogenation (Pd/C + H₂). Palladium will cause de-iodination and de-chlorination, destroying the molecule. Use chemoselective chemical reduction.

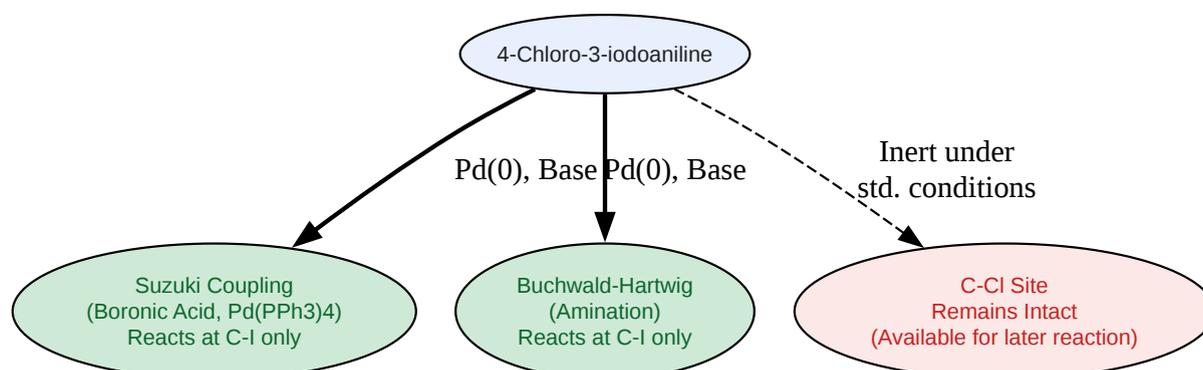
- Reagents:
 - 4-Chloro-3-iodonitrobenzene (from Step 1)
 - Iron Powder (Fe, 3.0 eq)
 - Ammonium Chloride (NH₄Cl, 5.0 eq)
 - Solvent: Ethanol/Water (3:1)
- Procedure:
 - Setup: Dissolve the nitro compound in Ethanol/Water. Add NH₄Cl and Iron powder.

- Reaction: Heat to reflux (approx. 75–80 °C) with vigorous mechanical stirring. Monitor by TLC (approx. 2–4 hours).
- Filtration: Filter the hot mixture through a Celite pad to remove iron sludge. Wash the pad with hot ethanol.
- Isolation: Concentrate the filtrate to remove ethanol. Dilute the aqueous residue with water and extract with Dichloromethane (DCM).
- Purification: Recrystallize from Hexane/Ethyl Acetate if necessary.
- Characterization:
 - ¹H NMR (CDCl₃): Look for the characteristic broad singlet of NH₂ (~3.8 ppm) and the specific aromatic pattern (d, dd, d).

Functionalization & Medicinal Chemistry Utility

The value of **4-chloro-3-iodoaniline** lies in its ability to undergo chemoselective cross-coupling. The C-I bond is significantly weaker (bond dissociation energy ~65 kcal/mol) than the C-Cl bond (~95 kcal/mol), allowing for oxidative addition of Pd(0) exclusively at the iodine position.

Chemoselectivity Workflow



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Figure 2: Chemoselective reactivity profile. The Iodine atom is the primary reactive site.

Application Example

- Kinase Inhibitor Synthesis: Reaction with p-fluorophenylboronic acid yields 4'-fluoro-5-amino-2-chlorobiphenyl. The remaining chlorine can then be displaced by nucleophiles (e.g., alkoxides) under forcing conditions or used to lock the conformation of the drug in the active site.

Safety & Handling (EHS)

Hazard Class	Statement	Precaution
Acute Toxicity	Toxic if swallowed, inhaled, or in contact with skin.	Use full PPE (Nitrile gloves, respirator).
STOT-RE	Potential damage to organs (blood, liver) through prolonged exposure.	Handle in a fume hood.
Eye Irritation	Causes serious eye irritation.	Safety goggles required.
Light Sensitivity	Iodine-carbon bonds are photosensitive.	Store in amber vials/darkness.

Storage: Keep refrigerated (2–8 °C) under an inert atmosphere (Argon/Nitrogen) to prevent oxidation of the aniline amine or homolytic cleavage of the iodine.

References

- Joshi, S. N., et al. (2011). "Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts." *Tetrahedron*, 67(39), 7461-7469. (Demonstrates the failure of direct iodination to yield the 3-iodo isomer).
- National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 21874954, **4-Chloro-3-iodoaniline**.
- Sigma-Aldrich. (2024). Safety Data Sheet: **4-Chloro-3-iodoaniline**.

- Campaigne, E., & Archer, W. L. (1953). "The Chlorination of 3-Iodoaniline." Journal of the American Chemical Society. (Foundational work on halogen directing effects).
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